3-Aminobenzoic acid hydrochloride
Overview
Description
3-Aminobenzoic acid hydrochloride is an organic compound with the molecular formula C7H7NO2·HCl. It is a derivative of 3-aminobenzoic acid, where the amino group is positioned meta to the carboxyl group on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Aminobenzoic acid hydrochloride primarily targets the respiratory system . It is known to cause respiratory irritation .
Mode of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Pathways
The biosynthesis of aminobenzoic acid and its derivatives, including 3-Aminobenzoic acid, occurs via the shikimate pathway . This pathway begins with glucose undergoing glycolysis to form phosphoenolpyruvic acid .
Pharmacokinetics
It has been used to determine trace amounts of p-aminobenzoic acid in procaine hydrochloride injection and procaine in plasma . The detection limit for both analytes is 5 × 10^-8 M .
Result of Action
The result of the action of this compound is primarily observed as irritation to the skin, eyes, and respiratory system .
Action Environment
This compound is water-soluble , which means it may spread in water systems . This solubility can influence the compound’s action, efficacy, and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid hydrochloride can be synthesized through the reduction of 3-nitrobenzoic acid. The reduction process typically involves the use of reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere. The resulting 3-aminobenzoic acid is then reacted with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 3-aminobenzoic acid using reducing agents like tin(II) chloride.
Substitution: It can undergo electrophilic substitution reactions, where the amino group directs incoming electrophiles to the meta position on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Nitrobenzoic acid.
Reduction: 3-Aminobenzoic acid.
Substitution: Meta-substituted derivatives of 3-aminobenzoic acid.
Scientific Research Applications
3-Aminobenzoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in various biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Anthranilic Acid (2-Aminobenzoic Acid): Similar to 3-aminobenzoic acid but with the amino group in the ortho position.
4-Aminobenzoic Acid: Has the amino group in the para position relative to the carboxyl group.
Aminomethylbenzoic Acid: Contains an additional methyl group on the benzene ring.
Uniqueness: 3-Aminobenzoic acid hydrochloride is unique due to the meta positioning of the amino group, which influences its reactivity and the types of reactions it undergoes. This positioning also affects its interaction with enzymes and other molecular targets, making it distinct from its ortho and para counterparts .
Properties
IUPAC Name |
3-aminobenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTMMENRLMBXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164800 | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15151-51-6 | |
Record name | Benzoic acid, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15151-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015151516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "The crystal and molecular structure of 3-aminobenzoic acid hydrochloride"?
A1: The research paper focuses on determining the crystal and molecular structure of this compound using X-ray crystallography. [] While the abstract doesn't provide specific details about the structure itself, it suggests that the study successfully determined the arrangement of atoms and bonds within the molecule and its crystal lattice. This information is valuable for understanding the compound's physical and chemical properties.
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